molecular formula C24H22FN3O3S B12184770 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Cat. No.: B12184770
M. Wt: 451.5 g/mol
InChI Key: FRCFEBXZWWWSCS-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that features a thiazole ring and an indole derivative. The thiazole ring is known for its diverse biological activities, while the indole nucleus is widely recognized for its pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The indole nucleus can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitutions can occur at specific positions on the thiazole and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the indole nucleus can produce different indoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its unique structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, while the indole nucleus can bind to various biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone apart is the combination of the thiazole and indole rings in a single molecule. This unique structure may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these rings.

Properties

Molecular Formula

C24H22FN3O3S

Molecular Weight

451.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C24H22FN3O3S/c1-30-21-6-3-14(9-22(21)31-2)24-26-16(13-32-24)11-23(29)28-8-7-20-18(12-28)17-10-15(25)4-5-19(17)27-20/h3-6,9-10,13,27H,7-8,11-12H2,1-2H3

InChI Key

FRCFEBXZWWWSCS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F)OC

Origin of Product

United States

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